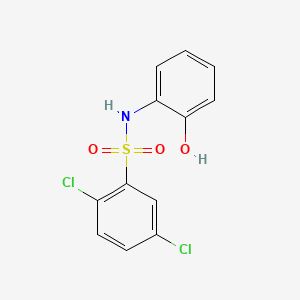

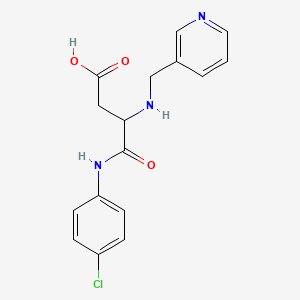

![molecular formula C8H10ClN3 B2982569 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine CAS No. 1679381-63-5](/img/structure/B2982569.png)

2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a robust approach . The design includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . The cyclopentyl substituent is retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine are modified .Molecular Structure Analysis

The molecular structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include pyrrolo[2,3-d]pyrimidine, have been synthesized using various methods such as cyclization, ring annulations, and cycloaddition . These derivatives have been isolated from various sources including plants, microbes, soil, and marine life .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 183.638, a density of 1.2±0.1 g/cm3, and a boiling point of 340.7±21.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Analysis of 2-Chloro-5,5-Dimethyl-5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Applications

Anticancer Activity: The pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential in treating cancer. For instance, certain derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cells .

Kinase Inhibition: These compounds are being explored as targeted kinase inhibitors (TKIs), which are crucial in the treatment of various cancers .

Antioxidant Activity: Pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated for their antioxidant properties, which play a role in preventing oxidative stress-related diseases .

Lipoxygenase Inhibition: Some derivatives have been structurally characterized and evaluated as novel lipoxygenase inhibitors, which could lead to potential therapeutic applications .

Antidiabetic Potential: Compounds containing pyrrolo[2,3-d]pyrimidine structure have been associated with the reduction of blood glucose levels, suggesting a possible role in the treatment of diabetes and related conditions .

Anti-inflammatory and Analgesic Activities: These compounds are known for their wide applications including anti-inflammatory and analgesic effects, which could be beneficial in treating various inflammatory conditions .

Wirkmechanismus

The antiproliferative activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated against various human cancer cell lines . The molecular docking study showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein . At the gene expression level, certain genes were up-regulated, while others were down-regulated in treated cells .

Zukünftige Richtungen

The future directions in the research of pyrrolo[2,3-d]pyrimidine derivatives could involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]pyrimidine to improve inhibitory effects in various cells . This could potentially lead to the development of new treatments for various diseases.

Eigenschaften

IUPAC Name |

2-chloro-5,5-dimethyl-6,7-dihydropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-8(2)4-11-6-5(8)3-10-7(9)12-6/h3H,4H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHTCGRWFAQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=NC(=NC=C21)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)

![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)